molecular formula C24H21ClN4O6S2 B2681431 Ethyl 3-(4-chlorophenyl)-5-[[4-(dimethylsulfamoyl)benzoyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-85-1

Ethyl 3-(4-chlorophenyl)-5-[[4-(dimethylsulfamoyl)benzoyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2681431
M. Wt: 561.02
InChI Key: AOPNTEFBAAHYEH-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chlorophenyl)-5-[[4-(dimethylsulfamoyl)benzoyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C24H21ClN4O6S2 and its molecular weight is 561.02. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-(4-chlorophenyl)-5-[[4-(dimethylsulfamoyl)benzoyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(4-chlorophenyl)-5-[[4-(dimethylsulfamoyl)benzoyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

Ethyl 3-(4-chlorophenyl)-5-\[4(dimethylsulfamoyl)benzoyl\[4-(dimethylsulfamoyl)benzoylamino]-4-oxothieno3,4d3,4-dpyridazine-1-carboxylate is involved in complex chemical reactions leading to the synthesis of new heterocyclic systems. These reactions are significant in the creation of compounds with potential antimicrobial activity. For instance, ethyl 1-aminofuro(thieno)2,3b2,3-bpyridine-2-carboxylates reacted with benzoyl isothiocyanate to yield thioureido derivatives. These derivatives, upon intramolecular cyclization, furnished thioxopyrido3,2:4,53′,2′:4,5furo(thieno)3,2d3,2-dpyrimidin-7(8)-ones. Further alkylation with bifunctional reagents led to the formation of new pentacyclic systems, showing promising antimicrobial activity against Staphylococcus aureus (Sirakanyan et al., 2015).

Biological Activity

The compound's derivates have been explored for biological activities, including antimicrobial and anti-inflammatory potentials. A study on thieno2,3d2,3-dpyrimidines, similar in structural motif to the compound , demonstrated excellent inhibitory activities against certain plant growths at a dosage of 100 mg/L, indicating the potential for agricultural applications (Wang et al., 2010).

Anticancer Properties

Further, compounds structurally related to ethyl 3-(4-chlorophenyl)-5-\[4(dimethylsulfamoyl)benzoyl\[4-(dimethylsulfamoyl)benzoylamino]-4-oxothieno3,4d3,4-dpyridazine-1-carboxylate have been synthesized and evaluated for their in vitro and in vivo anticancer activities. Notably, a series of new compounds based on ethyl 2-amino-4,5,6,7-tetrahydrobenzobbthiophene-3-carboxylate exhibited significant antiproliferative potential against MCF-7 and HepG-2 cancer cell lines. Flow cytometric analysis of one such compound revealed its ability to induce apoptosis in MCF-7 cells, highlighting its promise as an anticancer therapeutic (Gad et al., 2020).

Antimicrobial and Anti-inflammatory Agents

Additionally, derivatives of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, with structural similarities, have been synthesized and screened for antibacterial, antifungal, and anti-inflammatory activities. These studies provide insights into the versatile biological activities of compounds within this chemical class, potentially guiding future research on ethyl 3-(4-chlorophenyl)-5-\[4(dimethylsulfamoyl)benzoyl\[4-(dimethylsulfamoyl)benzoylamino]-4-oxothieno3,4d3,4-dpyridazine-1-carboxylate derivatives (Narayana et al., 2006).

properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-5-[[4-(dimethylsulfamoyl)benzoyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O6S2/c1-4-35-24(32)20-18-13-36-22(19(18)23(31)29(27-20)16-9-7-15(25)8-10-16)26-21(30)14-5-11-17(12-6-14)37(33,34)28(2)3/h5-13H,4H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPNTEFBAAHYEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-chlorophenyl)-5-[[4-(dimethylsulfamoyl)benzoyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate

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